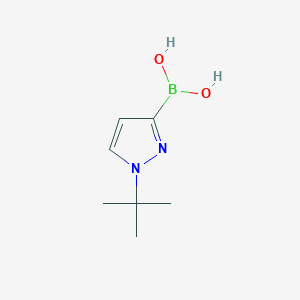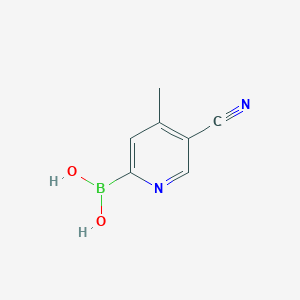![molecular formula C19H12F3N3O8S2 B7954601 4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride](/img/structure/B7954601.png)
4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the nitration of benzene derivatives followed by sulfonation and subsequent coupling reactions to introduce the trifluoromethyl group. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques helps maintain consistent quality and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl groups under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups typically yields corresponding amines, while substitution reactions can produce various sulfonamide derivatives.
Scientific Research Applications
4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride has several applications in scientific research, including:
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride involves its ability to interact with various molecular targets through its reactive functional groups. The nitro and sulfonyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function and activity. The trifluoromethyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzenesulfonyl chloride: Shares the sulfonyl group but lacks the trifluoromethyl group.
Benzotrifluoride: Contains the trifluoromethyl group but lacks the nitro and sulfonyl groups.
4-Nitrobenzenesulfonamide: Contains both nitro and sulfonyl groups but lacks the trifluoromethyl group.
Uniqueness
4-[N,N-Bis(4-nitrobenzenesulfonyl)amino]benzotrifluoride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and sulfonyl groups allows for diverse chemical transformations, while the trifluoromethyl group enhances its stability and lipophilicity.
Properties
IUPAC Name |
4-nitro-N-(4-nitrophenyl)sulfonyl-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O8S2/c20-19(21,22)13-1-3-16(4-2-13)25(34(30,31)17-9-5-14(6-10-17)23(26)27)35(32,33)18-11-7-15(8-12-18)24(28)29/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQWQJKHHWHZBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N(S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O8S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

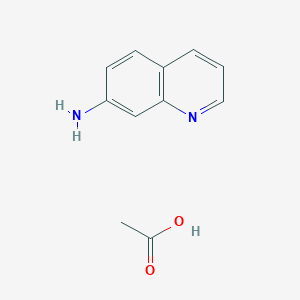
![7-amino-2-(4-methoxyphenyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B7954531.png)
![2-(5-oxo-1,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)-N-propylacetamide](/img/structure/B7954540.png)
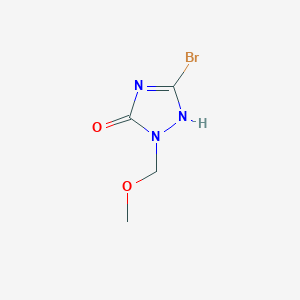
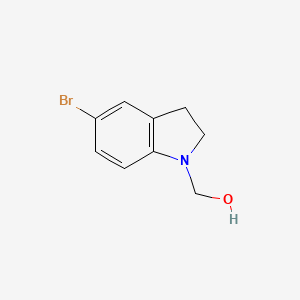
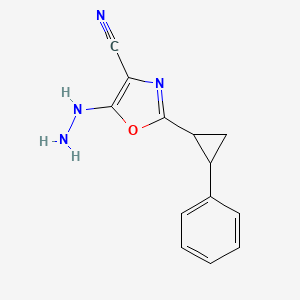
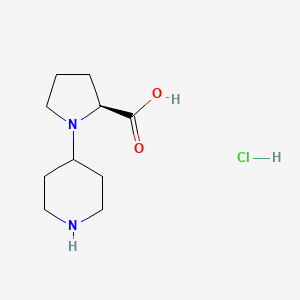
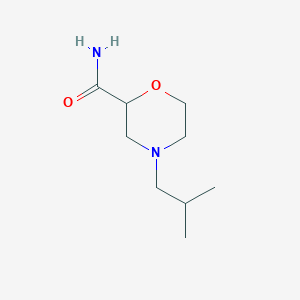

![[3-(2-Fluorophenyl)propyl]boronic acid](/img/structure/B7954617.png)
![[2-(Benzyloxy)ethyl]boronic acid](/img/structure/B7954621.png)
